molecular formula C21H27N3O3 B2472586 N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-82-2

N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2472586
CAS No.: 898427-82-2
M. Wt: 369.465
InChI Key: PHSWJOHDEYHGBA-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound characterized by its unique structure and potential applications in various fields. Its complex molecular makeup makes it an intriguing subject for chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Starting Materials: The synthesis begins with the selection of appropriate starting materials, including cycloheptanone and quinoline derivatives.

  • Intermediate Formation: Initial reactions typically involve the formation of key intermediates through condensation and cyclization reactions.

  • Oxalamide Formation:

  • Purification: The crude product undergoes purification through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods::
  • Batch Processing: Industrial production often employs batch processing techniques, allowing for precise control over reaction parameters.

  • Continuous Flow Synthesis: Advanced continuous flow synthesis methods enhance efficiency and scalability, enabling large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: The compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.

  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions::
  • Oxidation: Hydrogen peroxide in acidic medium; potassium permanganate in neutral or alkaline medium.

  • Reduction: Sodium borohydride in alcoholic solvents; lithium aluminum hydride in ether solvents.

  • Substitution: Halogens (chlorine, bromine) in solvent systems; alkylating agents in aprotic solvents.

Major Products Formed::
  • Oxidation typically yields oxidized derivatives, such as quinoline N-oxides.

  • Reduction products may include alcohols or amines.

  • Substitution reactions result in modified quinoline or cycloheptane derivatives.

Scientific Research Applications

Chemistry::

  • As a reagent or intermediate in the synthesis of complex organic molecules.

Biology::
  • Potential use in the development of bioactive compounds for therapeutic applications.

  • Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine::
  • Exploration of its pharmacological properties and potential as a drug candidate.

  • Study of its effects on cellular pathways and mechanisms of action in disease models.

Industry::
  • Application in the formulation of specialty chemicals or materials.

  • Use as an analytical standard or reference compound.

Mechanism of Action

The mechanism by which N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects is linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact pathways involved, including potential binding interactions and conformational changes in the target molecules.

Comparison with Similar Compounds

Similar Compounds::

  • Quinoline derivatives with varying substituents on the nitrogen atom.

  • Oxalamide compounds with different cyclic structures.

Uniqueness::
  • The unique cycloheptyl group attached to the nitrogen atom distinguishes it from other quinoline-based compounds.

  • The specific arrangement of the oxalamide group contributes to its distinct chemical and biological properties.

There you have it: a detailed exploration of N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide. If there’s anything else you’re curious about, I’m here to help!

Properties

IUPAC Name

N-cycloheptyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-18-10-9-15-13-17(12-14-6-5-11-24(18)19(14)15)23-21(27)20(26)22-16-7-3-1-2-4-8-16/h12-13,16H,1-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSWJOHDEYHGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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